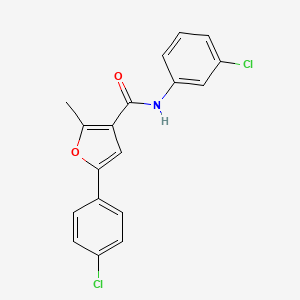

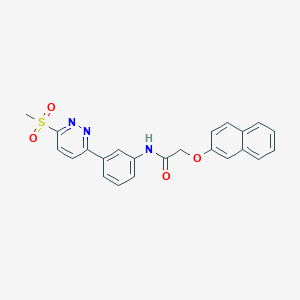

![molecular formula C21H20FN5O2S B2730992 2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide CAS No. 1111038-89-1](/img/structure/B2730992.png)

2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

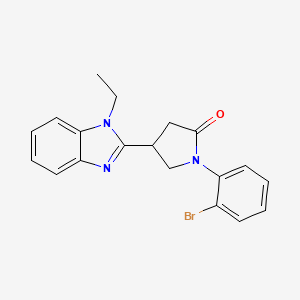

The compound “2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide” is a complex organic molecule. It belongs to the class of compounds known as 1,2,4-triazoles . These compounds are known for their broad range of biological activities, including antifungal, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular properties .

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of a triazoloquinazoline amine with different amines and triazole-2-thiol . The synthesis of these compounds often involves the use of a catalyst and a suitable solvent .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. The compound can undergo various reactions depending on the conditions and reagents used . For instance, it can participate in cyclocondensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined using differential scanning calorimetry . The compound’s solubility can be determined using various solvents, and its stability can be assessed under different conditions .科学的研究の応用

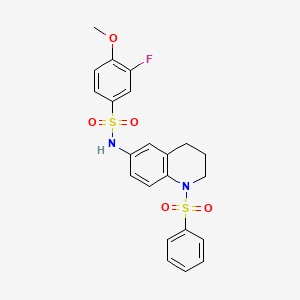

Synthesis and Binding Activity

Research into similar compounds, such as the synthesis and benzodiazepine binding activity of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, reveals the high affinity of these structures for the benzodiazepine (BZ) receptor. This includes the development of compounds with potent BZ antagonistic properties, highlighting their potential in neuropharmacological research and the development of therapeutic agents targeting the central nervous system (Francis et al., 1991).

Anticancer Activity

The synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives for anticancer applications has also been documented. Specific urea derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, underlining the potential of these compounds in cancer treatment research (Reddy et al., 2015).

Antimicrobial Activity

Novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety have been synthesized and evaluated for antimicrobial activities. Preliminary bioassays indicated that some of these compounds possessed good antimicrobial activities, offering a foundation for the development of new antimicrobial agents (Yan et al., 2016).

Anticonvulsant and Antihistaminic Activities

Research into 7-alkoxyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolines has shown potent anticonvulsant activities, suggesting their utility in developing treatments for epilepsy (Xie et al., 2005). Additionally, novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been identified as a new class of H1-antihistaminic agents, indicating their potential in treating allergic conditions with minimal sedation (Alagarsamy et al., 2007).

作用機序

Safety and Hazards

As with any chemical compound, safety and hazards are important considerations. While specific safety and hazard data for this compound may not be readily available, it is generally advisable to handle it with care, using appropriate personal protective equipment. It’s also important to dispose of it properly to minimize environmental impact .

将来の方向性

Given the broad range of biological activities of 1,2,4-triazoles, there is potential for further exploration of this compound and its derivatives in drug design and development . Future research could focus on optimizing its synthesis, improving its efficacy, reducing potential side effects, and exploring its mechanism of action in greater detail .

特性

IUPAC Name |

2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O2S/c1-13(2)23-18(28)12-30-21-25-24-20-26(11-14-7-9-15(22)10-8-14)19(29)16-5-3-4-6-17(16)27(20)21/h3-10,13H,11-12H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARCLHKOZAKXKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NN=C2N1C3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2730910.png)

![3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2730912.png)

![{4-[(3-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2730930.png)

![2-amino-6-benzyl-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2730932.png)